LogP Comparison: Enhanced Lipophilicity of 1-(3,5-Difluorophenyl)ethanol vs. Mono-Fluorinated Analogs
The calculated partition coefficient (LogP) for 1-(3,5-difluorophenyl)ethanol is 2.02, which is significantly higher than that of its mono-fluorinated analogs [1]. For comparison, 1-(3-fluorophenyl)ethanol has a LogP of 1.88, and 1-(4-fluorophenyl)ethanol has a LogP of 1.77 [2][3]. This ~0.14-0.25 unit increase indicates greater lipophilicity, which is a critical parameter influencing membrane permeability and passive diffusion [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 |
| Comparator Or Baseline | 1-(3-Fluorophenyl)ethanol (LogP = 1.88); 1-(4-Fluorophenyl)ethanol (LogP = 1.77) |
| Quantified Difference | ΔLogP = +0.14 to +0.25 |
| Conditions | Predicted/calculated values from various sources [1][2][3]. |
Why This Matters
Higher lipophilicity (LogP ~2 vs. ~1.8) suggests improved membrane permeability, a key factor in determining oral bioavailability, making it a more attractive fragment for lead optimization in drug discovery [1].
- [1] ChemSrc. 1-(3,5-Difluorophenyl)ethanol (CAS 872181-59-4). https://m.chemsrc.com/amp/cas/872181-59-4_344135.html (accessed 2026-04-21). View Source
- [2] Molbase. 1-(3-Fluorophenyl)ethanol. https://qiye.molbase.cn/compound/402-63-1.html (accessed 2026-04-21). View Source
- [3] Chembase. 1-(4-Fluorophenyl)ethanol. http://www.chembase.cn/molecule-11956.html (accessed 2026-04-21). View Source
